molecular formula C17H13N3O2 B2656085 Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034275-81-3

Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2656085
CAS No.: 2034275-81-3
M. Wt: 291.31
InChI Key: QBQGINHJDMMSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that features an indole, pyridine, and isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and isoxazole intermediates, followed by their coupling under specific conditions. For instance, the indole derivative can be synthesized through Fischer indole synthesis, while the isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction. The final coupling step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the methanone linkage can produce alcohol derivatives .

Scientific Research Applications

Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to its combination of three distinct heterocyclic moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1,2-oxazol-5-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-17(16-5-9-19-22-16)20-10-6-14-11-13(1-2-15(14)20)12-3-7-18-8-4-12/h1-5,7-9,11H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQGINHJDMMSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.